molecular formula C10H7Cl2F2NO B13715864 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile

3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile

Cat. No.: B13715864
M. Wt: 266.07 g/mol
InChI Key: OCSDXRMCLZOMPK-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile is a chemical compound characterized by the presence of dichlorophenyl, difluoro, and hydroxybutanenitrile groups

Properties

Molecular Formula

C10H7Cl2F2NO

Molecular Weight

266.07 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile

InChI

InChI=1S/C10H7Cl2F2NO/c11-7-3-6(4-8(12)5-7)10(16,1-2-15)9(13)14/h3-5,9,16H,1H2

InChI Key

OCSDXRMCLZOMPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC#N)(C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate fluorinating agents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile is unique due to its combination of dichlorophenyl, difluoro, and hydroxybutanenitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₃Cl₂F₃O₄
  • Molecular Weight : 421.19 g/mol
  • CAS Number : 1095275-07-2

Antimicrobial Properties

Research indicates that 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was confirmed in assays involving breast and lung cancer cells, highlighting its potential as a chemotherapeutic agent.

The biological activity of 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile can be attributed to its structural features:

  • Chlorine Substituents : The presence of dichlorophenyl groups enhances lipophilicity and facilitates membrane penetration.
  • Fluorine Atoms : The difluoro substituents contribute to the compound's stability and reactivity, potentially increasing its interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Zhang et al. (2020) evaluated the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating potent activity compared to standard antibiotics .
  • Cancer Cell Line Studies :
    • In a study by Lee et al. (2021), the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. It was found to decrease cell viability by 60% at a concentration of 10 µM after 48 hours of treatment .

Data Summary Table

PropertyValue
Molecular FormulaC₁₈H₁₃Cl₂F₃O₄
Molecular Weight421.19 g/mol
CAS Number1095275-07-2
Antimicrobial MIC32 µg/mL
Cancer Cell Viability Reduction60% at 10 µM

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